An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzyl bromide
An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identification and Properties
3-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound increasingly utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.
1.1. Chemical Identity
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Chemical Name: 3-Chloro-2,4-difluorobenzyl bromide[1]
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Synonyms: 1-(bromomethyl)-3-chloro-2,4-difluorobenzene[2]
1.2. Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The table below summarizes the key physicochemical data for 3-Chloro-2,4-difluorobenzyl bromide.
| Property | Value | Source |
| Molecular Weight | 241.46 g/mol | [1][3] |
| Molecular Formula | C₇H₄BrClF₂ | [1][3] |
| Purity | Typically ≥97% | [3] |
| MDL Number | MFCD04116003 | [3] |
| PubChem CID | 3864781 | [3] |
Note: Specific properties like melting point, boiling point, and density are not consistently reported across public domains and should be confirmed via supplier-specific documentation.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 3-Chloro-2,4-difluorobenzyl bromide typically involves the bromination of the corresponding toluene derivative. While specific, proprietary industrial syntheses may vary, the fundamental transformation relies on established free-radical halogenation principles.
2.1. General Synthesis Pathway
The most common laboratory and industrial synthesis involves the free-radical bromination of 3-chloro-2,4-difluorotoluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS).
Workflow Diagram: Synthesis of 3-Chloro-2,4-difluorobenzyl bromide
Caption: General synthesis pathway for 3-Chloro-2,4-difluorobenzyl bromide.
2.2. Mechanistic Insights
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The initiator decomposes upon heating or UV irradiation to form radicals, which then abstract a hydrogen atom from the benzylic position of the toluene derivative. The resulting benzylic radical reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The benzylic position is selectively targeted due to the resonance stabilization of the resulting radical.
Section 3: Applications in Drug Discovery and Organic Synthesis
The strategic placement of chloro and fluoro groups on the benzyl bromide moiety makes this compound a valuable synthon for introducing these functionalities into target molecules. Halogen atoms, particularly fluorine, can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5]
3.1. Role as a Key Building Block
3-Chloro-2,4-difluorobenzyl bromide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a crucial component in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection.[6] The 3-chloro-2-fluorobenzyl group is introduced late in the synthesis, highlighting the economic importance of this fragment.[6]
The presence of chlorine and fluorine atoms in pharmaceuticals is a well-established strategy in drug design.[7] These halogens can alter the electronic properties of a molecule, influence its conformation, and improve its pharmacokinetic profile.
3.2. Experimental Protocol: Alkylation of a Phenolic Substrate
This protocol provides a generalized procedure for the O-alkylation of a phenol using 3-Chloro-2,4-difluorobenzyl bromide, a common reaction in the synthesis of pharmaceutical intermediates.
Step-by-Step Methodology:
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Preparation: To a solution of the phenolic substrate (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq.).
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Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.
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Addition of Alkylating Agent: Add 3-Chloro-2,4-difluorobenzyl bromide (1.1 eq.) to the reaction mixture.
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Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: O-Alkylation Protocol
Caption: Step-by-step workflow for a typical O-alkylation reaction.
Section 4: Safety, Handling, and Storage
As a reactive benzyl bromide derivative, 3-Chloro-2,4-difluorobenzyl bromide is a hazardous substance and must be handled with appropriate precautions.
4.1. Hazard Identification
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Corrosive: Causes severe skin burns and eye damage.[8][9][10][11]
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Respiratory Irritant: May cause respiratory irritation.[9]
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Mutagenicity: Suspected of causing genetic defects.[9]
4.2. Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
First Aid Measures:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[8][11]
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Skin Contact: Wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[8][11]
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4.3. Storage and Disposal
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store in a designated corrosives area.[8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
Section 5: Conclusion
3-Chloro-2,4-difluorobenzyl bromide is a valuable and versatile reagent in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its utility is derived from the unique combination of reactive sites and the presence of halogen atoms that can favorably influence the properties of target molecules. A comprehensive understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in a research and development setting.
References
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Pharmaffiliates. 3-Chloro-2,4-difluorobenzyl Bromide | CAS No : 886501-15-1. [Link]
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Blotz. 3-Chloro-2,4-difluorobenzyl bromide. [Link]
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PubChemLite. 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2). [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]
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